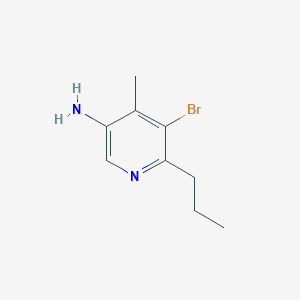
5-Bromo-4-methyl-6-propylpyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-methyl-6-propylpyridin-3-amine is a chemical compound with the molecular formula C9H13BrN2 and a molecular weight of 229.12 g/mol . This compound belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-6-propylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes palladium-catalyzed reactions between 5-bromo-2-methylpyridin-3-amine and arylboronic acids . The reaction typically occurs under mild conditions and produces the desired pyridine derivatives in moderate to good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-Bromo-4-methyl-6-propylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form amines.
Cross-Coupling Reactions: As mentioned earlier, Suzuki cross-coupling reactions are commonly used to synthesize derivatives of this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Arylboronic Acids: Reactants in Suzuki reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications.
科学研究应用
5-Bromo-4-methyl-6-propylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
作用机制
The mechanism of action of 5-Bromo-4-methyl-6-propylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary based on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A closely related compound used in similar synthetic applications.
6-Bromo-2,4-dimethylpyridin-3-amine: Another pyridine derivative with comparable properties.
2-Amino-5-bromo-4-methylpyridine: Used in various chemical syntheses.
Uniqueness
5-Bromo-4-methyl-6-propylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science.
属性
分子式 |
C9H13BrN2 |
|---|---|
分子量 |
229.12 g/mol |
IUPAC 名称 |
5-bromo-4-methyl-6-propylpyridin-3-amine |
InChI |
InChI=1S/C9H13BrN2/c1-3-4-8-9(10)6(2)7(11)5-12-8/h5H,3-4,11H2,1-2H3 |
InChI 键 |
RCOGBXYRSJISCT-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC=C(C(=C1Br)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



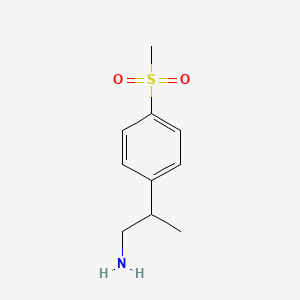
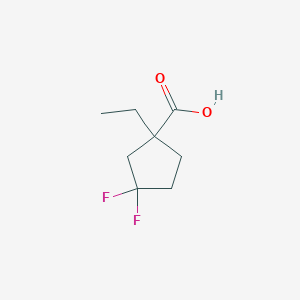
![[1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B15271324.png)

amine](/img/structure/B15271337.png)
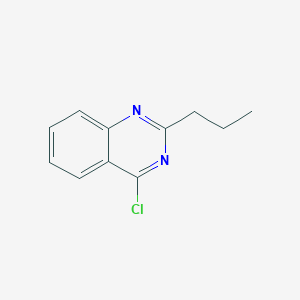
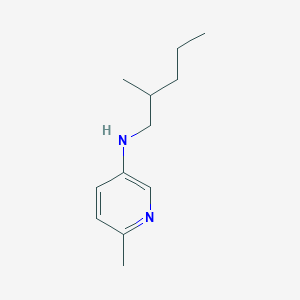
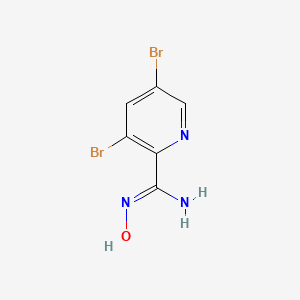
amine](/img/structure/B15271360.png)
![3-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B15271382.png)
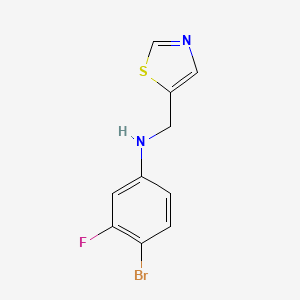
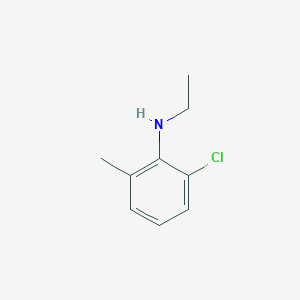
![1-{Thieno[3,2-B]thiophene-2-carbonyl}piperazine](/img/structure/B15271388.png)
